molecular formula C17H21N3O3 B5231980 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide

Cat. No. B5231980
M. Wt: 315.37 g/mol
InChI Key: CSNBXVCZEXYPDJ-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide, also known as DM-3189, is a novel compound that has gained attention due to its potential therapeutic properties.

Mechanism of Action

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide is believed to exert its antiproliferative effects through the inhibition of DNA synthesis and cell cycle progression. It has been shown to target thymidylate synthase, an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory effects. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and selectivity for cancer cells. However, its limited solubility in aqueous solutions can pose a challenge for its use in in vivo studies. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.

Future Directions

There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide. One potential avenue is the development of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential side effects. Future studies may also explore the use of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in combination with other therapies to enhance its therapeutic effects.

Synthesis Methods

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethyl-4-hydroxypyrimidine with 2-methoxybenzoyl chloride, followed by the reaction with 4-bromobutanoyl chloride. The resulting product is purified through column chromatography to obtain 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in high yield and purity.

Scientific Research Applications

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in treating inflammatory diseases.

properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-5-14(20-12(3)10-11(2)18-17(20)22)16(21)19-13-8-6-7-9-15(13)23-4/h6-10,14H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNBXVCZEXYPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)butanamide

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